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Compound of Interest

Compound Name: Silicon

Cat. No.: B1239273

Technical Support Center: Czochralski Silicon
Growth

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common issues encountered during the Czochralski (Cz) silicon growth
process. The information is tailored for researchers, scientists, and professionals in drug
development who may be utilizing silicon-based materials and technologies.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

1. Dislocation Formation: How can we identify and minimize dislocations in our silicon crystal?
Answer:

Dislocations are crystalline defects that can significantly degrade the electronic properties of
the silicon wafer. Their formation is often linked to thermal stress, impurities, and improper
seeding.

Troubleshooting Steps:

e Initial Seeding: Ensure the seed crystal is dislocation-free and that the "necking" process
(Dash neck) is properly executed. This involves growing a thin neck of a few millimeters in
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diameter to eliminate dislocations propagating from the seed.

Thermal Gradient Control: High thermal stresses are a primary cause of dislocation
generation. A considerable proportion of grown Czochralski Si ingots are remelted due to the
generation of dislocations or so-called structure loss[1]. It is crucial to minimize radial and
axial temperature gradients in the growing crystal.

Pulling and Rotation Rates: Optimize the pulling and rotation rates to maintain a stable
growth interface. Abrupt changes in these parameters can introduce stress and dislocations.

Melt Purity: Contamination of the melt with foreign particles can initiate dislocation
formation[1][2]. Ensure high-purity polysilicon and a clean growth environment.

Experimental Protocol: Etch Pit Density (EPD) Analysis

This method is used to reveal and quantify dislocations.

Methodology:

2.

Wafer Preparation: A silicon wafer is sliced from the ingot and chemo-mechanically polished
to create a smooth, damage-free surface.

Etching: The wafer is immersed in a chemical etchant that preferentially attacks the areas
around dislocations, forming "etch pits." Common etchants for silicon include:

o Wright Etch: A mixture of nitric acid, hydrofluoric acid, chromic acid, copper nitrate, and
acetic acid.

o Secco Etch: A solution of hydrofluoric acid and potassium dichromate.

Microscopy: The etched surface is examined under an optical microscope. The etch pits are
counted in several fields of view.

Calculation: The Etch Pit Density is calculated by dividing the average number of pits by the
area of the field of view, typically expressed in pits/cm?2.

Impurity Control: What are the primary sources of oxygen and carbon impurities, and how

can their concentrations be controlled?
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Answer:

Oxygen and carbon are common impurities in Cz-grown silicon that can affect its electrical
properties and lead to defect formation.

Oxygen: The primary source of oxygen is the quartz (SiOz2) crucible, which slowly dissolves
into the molten silicon[3]. Oxygen concentration can be beneficial for mechanical strength
but detrimental if it forms precipitates in unwanted locations[4].

Carbon: Carbon contamination can arise from the graphite heater and insulation in the puller,
reacting with the silica crucible to form carbon monoxide (CO), which then dissolves into the
melt[5].

Control Strategies:

Crucible Rotation: The crucible rotation rate influences the flow of the molten silicon and the
transport of oxygen from the crucible wall to the crystal interface. Increasing the crucible
rotation speed can, to a certain extent, reduce oxygen incorporation. However, at very high
rotation rates, the oxygen concentration may increase again[4].

Magnetic Field Application (MCZ): Applying a magnetic field to the melt (Magnetic
Czochralski method) can dampen convection, providing more precise control over oxygen
transport and leading to lower and more uniform oxygen concentrations.

Inert Gas Flow: A continuous flow of high-purity argon gas over the melt surface helps to
remove volatile impurities like CO, thereby reducing carbon incorporation.

Furnace Design: Proper design of the hot zone, including the use of high-purity graphite
components and effective gas flow patterns, is crucial for minimizing carbon contamination.

Experimental Protocol: Measuring Oxygen and Carbon Concentration

Fourier Transform Infrared (FTIR) Spectroscopy is the standard non-destructive method for
guantifying interstitial oxygen and substitutional carbon in silicon.

Methodology (based on ASTM Standards):
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» Oxygen Concentration (ASTM F1188):
o Adouble-side polished silicon sample of known thickness is prepared.

o An FTIR spectrometer is used to measure the infrared absorption at a wavenumber of
1107 cm~1, which corresponds to interstitial oxygen.

o The oxygen concentration is calculated from the absorption coefficient using a standard
conversion factor[6][7][8].

e Carbon Concentration (ASTM F1391):

o Adouble-side polished silicon sample is cooled to liquid nitrogen temperature (77 K) to
enhance the signal-to-noise ratio.

o The FTIR measurement is performed at a wavenumber of 607 cm~1, corresponding to
substitutional carbon.

o The carbon concentration is determined from the absorption peak height, often requiring a
carbon-free reference sample for accurate baseline correction[9].

3. Diameter Control: What causes fluctuations in the crystal diameter, and how can a uniform
diameter be maintained?

Answer:

Maintaining a constant crystal diameter is essential for wafer production. Diameter instability is
primarily caused by fluctuations in the melt temperature and the pull rate.

Troubleshooting and Control:

o Temperature Control: Precise control of the heater power is critical. Even small variations in
the melt temperature at the solid-liquid interface can lead to significant changes in diameter.
Automated diameter control systems often use an optical pyrometer or a camera to monitor
the meniscus (the bright ring at the crystal-melt interface) and provide feedback to the heater
power supply[10].
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o Pull Rate Adjustment: The pull rate must be carefully synchronized with the melt
temperature. A higher pull rate tends to decrease the diameter, while a lower pull rate
increases it.

o Melt Convection: Unstable convection in the melt can cause temperature oscillations at the
growth interface. The crystal and crucible rotation rates should be optimized to promote
stable melt flow.

 Inert Gas Flow: The flow of argon gas can affect the heat transfer from the melt surface and
the crystal, influencing the temperature distribution and, consequently, the diameter. A stable
and laminar gas flow is desirable.

4. Crystal Twinning: How can we identify and prevent the formation of twins during crystal
growth?

Answer:

Crystal twinning is the formation of a region in the crystal that has a different crystallographic
orientation from the parent crystal, sharing a common lattice plane (the twin plane). Twinning
can lead to the loss of the single-crystal structure.

Causes and Prevention:

o Growth Interface Shape: Twinning often initiates at the {111} facets that can form at the solid-
liquid interface[7]. A convex interface (towards the melt) is generally more stable against
twinning than a flat or concave one.

e Melt Purity: Particulates or impurities in the melt can act as nucleation sites for twins.

o Temperature Fluctuations: Sudden changes in melt temperature can disrupt the stable
growth front and promote twinning.

o Pulling Rate: A very high pulling rate can lead to instabilities at the growth interface,
increasing the likelihood of twinning[11].

Identification:
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 Visual Inspection: Twinning is often visible on the surface of the as-grown ingot as a distinct

line or a change in the surface morphology.

» X-ray Diffraction (XRD): Techniques like Laue back-reflection can be used to determine the

crystallographic orientation and identify the presence of twin boundaries.

» Etching: Chemical etching can reveal the twin boundaries on a polished wafer surface.

Quantitative Data Summary

The following tables provide a summary of the quantitative relationships between key process

parameters and their effects on silicon crystal properties.

Table 1: Effect of Pull Rate on Defect Formation in Cz-Silicon

. Resulting Crystal Predominant

Pull Rate (mm/min) Reference

Structure Defect Type

) ) Vacancy clusters
> 0.67 V-rich (Vacancy-rich) [12]
(COPs)

0.58 - 0.67 Defect-free [12]

I-rich (Self-interstitial- Dislocation loops (A-
<0.58 _ [12]

rich) defects)

Table 2: Influence of Crucible Rotation on Oxygen Concentration
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Crucible Rotation

Effect on Oxygen

. Explanation Reference
Rate (rpm) Concentration
Enhanced melt
Generally decreases o
o _ convection improves
Low (e.g., 1-5) with increasing ] [4][13]
. oxygen evaporation
rotation
from the free surface.
Increased forced
convection brings
Moderate (e.g., 5-10) May start to increase more oxygen from the  [4][13]
crucible wall to the
crystal interface.
Dominant transport of
High (>10) Tends to increase oxygen from the [41[13]
crucible to the crystal.
Visualizations

Troubleshooting Dislocation Formation
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Caption: A flowchart for troubleshooting high dislocation density.
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Caption: Decision process for controlling oxygen and carbon impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1239273?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

